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Abstract

ML399 has been identified as a potent and cell-permeable small molecule inhibitor of the
menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This interaction is a critical
driver in a subset of acute leukemias, making ML399 a valuable tool for studying the biological
consequences of this inhibition and a potential starting point for therapeutic development.
While the primary target of ML399 is well-established as the menin-MLL interface, this guide
also explores the reported off-target activities and addresses the existing ambiguities in the
scientific literature regarding its potential interaction with other cellular targets, such as
Glutathione Peroxidase 4 (GPX4) and Thioredoxin Reductase 1 (TXNRDZ1). This document
provides a comprehensive overview of ML399, including its quantitative inhibitory data, detailed
experimental protocols for target validation, and visual representations of its mechanism of
action and relevant experimental workflows.

Primary Cellular Target: Menin-MLL Interaction

The primary cellular target of ML399 is the protein-protein interaction (PPI) between menin and
the MLL1 protein (also known as KMT2A). Menin acts as a scaffold protein, and its interaction
with the N-terminus of MLL1 is essential for the recruitment of the MLL1 histone
methyltransferase complex to target genes, such as the HOX genes. In MLL-rearranged
leukemias, the fusion of the MLL gene with various partner genes results in oncogenic fusion
proteins that retain the menin-binding domain. The persistent activation of target genes by
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these fusion proteins, mediated by the menin-MLL interaction, is a key driver of
leukemogenesis. ML399 competitively binds to a pocket on menin that is critical for the
interaction with MLL, thereby disrupting the formation of the oncogenic complex and leading to
the downregulation of target gene expression, cell differentiation, and apoptosis in MLL-
rearranged leukemia cells.[1][2][3]

Quantitative Data for ML399 Activity

The following table summarizes the key quantitative data for ML399's inhibitory activity against
the menin-MLL interaction and its effects on leukemia cells.

Parameter Value Target/System  Assay Type Reference
) In vitro
Menin-MLL
IC50 90 nM ) Fluorescence [11[4]
Interaction o
Polarization
MLL-AF9 MTT Cell
GI50 ~4 uM _ o [1]
leukemia cells Viability Assay

Off-Target Profile and Ambiguous Cellular Targets

A comprehensive understanding of a chemical probe's selectivity is crucial for the accurate
interpretation of experimental results.

Reported Off-Target Activities

An ancillary pharmacology screen of ML399 against a panel of 68 G-protein coupled receptors
(GPCRs), ion channels, and transporters revealed that at a concentration of 10 uM, ML399
exhibited significant activity against 16 of these targets.[1] The specific off-targets were noted
to be comparable to a prior probe, ML227, and included a number of monoaminergic and ion
channel targets.[1] Further investigation is required to deconvolve these off-target effects and
assess their contribution to the cellular phenotype observed upon ML399 treatment.

The GPX4 and TXNRD1 Controversy

Some studies have investigated compounds structurally related to other chemical probes, such
as RSL3 and ML162, as inducers of ferroptosis through the inhibition of Glutathione
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Peroxidase 4 (GPX4). However, a recent study has contested this, suggesting that RSL3 and
ML162 do not directly inhibit GPX4 but instead target another selenoprotein, Thioredoxin
Reductase 1 (TXNRD1).[5] It is critical to note that there is currently no direct, peer-reviewed
evidence demonstrating the inhibition of either GPX4 or TXNRD1 by ML399. The structural
differences between ML399 and the aforementioned ferroptosis inducers are significant
enough that their activities cannot be assumed to be identical. Therefore, any investigation into
the potential role of ML399 in ferroptosis should be approached with caution and would require
direct experimental validation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.
Below are protocols for key experiments relevant to the investigation of ML399's cellular
targets.

Menin-MLL Interaction Assay (Fluorescence
Polarization)

This assay is used to quantify the inhibitory effect of compounds on the protein-protein
interaction between menin and MLL.

Materials:

Purified recombinant human menin protein
o Fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL)

o Assay Buffer: 50 mM Tris, pH 7.4, 50 mM NacCl, 0.02% BSA, 1 mM DTT, 0.005% Triton X-
100

e ML399 or other test compounds dissolved in DMSO
o 384-well, low-volume, black, round-bottom plates
o Plate reader capable of measuring fluorescence polarization

Procedure:
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e Prepare serial dilutions of ML399 in DMSO.

e In the assay plate, add the test compound to the appropriate wells. Include wells with DMSO
only as a negative control (no inhibition) and wells with a known menin-MLL inhibitor as a
positive control.

o Add the fluorescein-labeled MLL peptide to all wells at a final concentration predetermined to
be at its Kd for menin.

« Initiate the binding reaction by adding purified menin protein to all wells at a final
concentration sufficient to achieve a significant polarization signal.

 Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the
binding to reach equilibrium.

e Measure the fluorescence polarization of each well using the plate reader.
o Calculate the percent inhibition for each compound concentration relative to the controls.

o Determine the IC50 value by fitting the dose-response data to a four-parameter logistic
equation.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target in a
cellular context.

Materials:

Cultured cells of interest (e.g., MLL-rearranged leukemia cells)

ML399 or test compound

Phosphate-buffered saline (PBS) with protease inhibitors

Liquid nitrogen
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Thermal cycler or heating block
Centrifuge
SDS-PAGE and Western blotting reagents

Antibody specific to the target protein (e.g., anti-menin)

Procedure:

Treat cultured cells with either vehicle (DMSO) or ML399 at the desired concentration and
for a specified duration.

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
Divide the cell suspension into aliquots for each temperature point.

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by
cooling at room temperature for 3 minutes.

Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

Separate the soluble protein fraction from the precipitated protein by centrifugation at high
speed (e.g., 20,000 x g) for 20 minutes at 4°C.

Transfer the supernatant to new tubes.

Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western
blotting using a target-specific antibody.

Quantify the band intensities and plot the percentage of soluble protein as a function of
temperature for both vehicle- and ML399-treated samples. A shift in the melting curve to a
higher temperature in the presence of ML399 indicates target engagement.

Visualizations
Signaling Pathway Diagram
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The following diagram illustrates the role of the menin-MLL interaction in leukemogenesis and
the mechanism of inhibition by ML399.

Menin-MLL Signaling Pathway and Inhibition by ML399
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Click to download full resolution via product page
Caption: Inhibition of the Menin-MLL interaction by ML399.

Experimental Workflow Diagram

This diagram outlines a general workflow for identifying and validating the cellular targets of a
small molecule inhibitor.
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Workflow for Cellular Target Identification and Validation
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Caption: A generalized workflow for small molecule target validation.
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Conclusion

ML399 is a well-characterized and potent inhibitor of the menin-MLL protein-protein interaction,
a key dependency in MLL-rearranged leukemias. Its primary mechanism of action involves the
disruption of an oncogenic transcription complex, leading to the suppression of a leukemogenic
gene expression program. While off-target activities at higher concentrations have been
reported, the claims of ML399 directly inhibiting GPX4 or TXNRD1 currently lack direct
experimental support in the peer-reviewed literature. For researchers utilizing ML399, it is
recommended to use it at concentrations as close to its menin-MLL IC50 as possible to
minimize potential off-target effects and to validate on-target engagement in their specific
cellular systems. This guide provides the necessary technical information to facilitate further
investigation into the therapeutic potential and cellular biology of inhibiting the menin-MLL
interaction with ML399.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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